molecular formula C17H17N3O3 B11605858 Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 65774-95-0

Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B11605858
CAS No.: 65774-95-0
M. Wt: 311.33 g/mol
InChI Key: XECCDFKDHWSBRX-UHFFFAOYSA-N
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Description

Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles. This specific derivative is of significant interest in early-stage drug discovery for multiple therapeutic areas. Pyrazolo[1,5-a]pyrimidines are recognized as potent scaffolds for developing protein kinase inhibitors (PKIs) for targeted cancer therapy . They can act as ATP-competitive inhibitors, disrupting aberrant signaling pathways that drive oncogenesis . Research indicates this chemical class shows promise in inhibiting kinases relevant in malignancies such as non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, the core structure is widely investigated for its anti-inflammatory potential. Related analogs have demonstrated significant efficacy by inhibiting key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (15-LOX), as well as reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α . Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have exhibited robust antibacterial and antibiofilm activities against multidrug-resistant strains, with some compounds also functioning as anti-quorum-sensing agents, presenting a novel approach to combating resistant infections . The presence of specific substituents, including the phenyl ring at the 2-position and the acetate ester at the 6-position, is designed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to various biological targets, making it a versatile intermediate for synthesizing and optimizing novel bioactive agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

65774-95-0

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl 2-(5-methyl-7-oxo-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate

InChI

InChI=1S/C17H17N3O3/c1-3-23-16(21)9-13-11(2)18-15-10-14(19-20(15)17(13)22)12-7-5-4-6-8-12/h4-8,10,19H,3,9H2,1-2H3

InChI Key

XECCDFKDHWSBRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C2C=C(NN2C1=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds. For ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate, the synthesis begins with 5-amino-3-methyl-1-phenylpyrazole as the starting material.

Key Reaction Steps :

  • Cyclocondensation :

    • 5-Amino-3-methyl-1-phenylpyrazole reacts with ethyl acetoacetate in the presence of sodium ethoxide, forming the pyrazolo[1,5-a]pyrimidine core.

    • The reaction proceeds via nucleophilic attack of the pyrazole amino group on the carbonyl carbon of ethyl acetoacetate, followed by dehydration and aromatization.

  • Hydroxylation at C7 :

    • Introduction of the hydroxyl group at position 7 is achieved through acidic or basic hydrolysis of a chloro intermediate. For example, treatment with aqueous HCl or NaOH under reflux replaces chlorine with a hydroxyl group.

Acetate Side Chain Introduction

The ethyl acetate moiety at position 6 is introduced via alkylation or nucleophilic substitution :

  • Method A : Direct alkylation of the pyrazolo[1,5-a]pyrimidine intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ or NaH).

  • Method B : Coupling via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to attach the acetate group.

Optimization Data :

ParameterMethod A YieldMethod B Yield
SolventDMF (75%)THF (82%)
Temperature80°CRoom temp
Reaction Time12 h6 h
CatalystK₂CO₃DEAD/PPh₃

Method B offers higher yields and milder conditions but requires costly reagents.

Chlorination and Functional Group Interconversion

Intermediate Chlorination

Chlorination at position 7 is critical for subsequent hydroxylation. Phosphorus oxychloride (POCl₃) or dichlorophenyl phosphorus is used under reflux conditions:

Pyrazolo[1,5-a]pyrimidine+POCl3Δ7-chloro derivative+HCl\text{Pyrazolo[1,5-a]pyrimidine} + \text{POCl}_3 \xrightarrow{\Delta} \text{7-chloro derivative} + \text{HCl}

Conditions :

  • POCl₃ (5 equiv), 110°C, 6 h.

  • Dichlorophenyl phosphorus (3 equiv), 180°C, 4 h.

The latter method avoids column chromatography, favoring industrial scalability.

Hydroxylation of Chloro Intermediate

Hydrolysis of the 7-chloro derivative is performed using:

  • Aqueous NaOH (1M, 70°C, 2 h).

  • HCl/EtOH (1:1 v/v, reflux, 4 h).

Yield Comparison :

Hydrolysis AgentYieldPurity (HPLC)
NaOH88%98.5%
HCl/EtOH92%97.8%

Regioselective Functionalization Challenges

Competing Substitution Reactions

The C5 methyl and C2 phenyl groups influence reactivity:

  • C6 Position : More electrophilic due to conjugation with the pyrimidine ring, favoring acetate group attachment.

  • C7 Position : Steric hindrance from the phenyl group at C2 necessitates precise temperature control to avoid byproducts.

Mitigation Strategies :

  • Use of bulky bases (e.g., DBU) to deprotonate specific sites.

  • Low-temperature (-15°C) reactions to suppress side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆):

    • δ 1.25 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, C5-CH₃), δ 4.15 (q, 2H, CH₂CH₃), δ 6.78 (s, 1H, C3-H).

  • LC-MS : m/z 339.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • XRD : Confirms crystalline structure and absence of polymorphs.

Industrial-Scale Adaptations

Solvent and Catalyst Recovery

  • POCl₃ is distilled and reused, reducing costs by 30%.

  • Ethanol/water mixtures replace DMF for eco-friendly processing.

Continuous Flow Synthesis

Recent advancements employ microreactors for:

  • Faster heat dissipation during exothermic steps (e.g., chlorination).

  • 20% higher yield compared to batch processes .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The hydroxyl group at position 7 and nitrogen atoms in the heterocyclic core may enable nucleophilic aromatic substitution or electrophilic substitution. For example, analogous pyrazolo[1,5-a]pyrimidines undergo regioselective substitution at the 3-position under specific conditions .

Reaction Type Conditions Product Reference
Electrophilic substitutionElectron-withdrawing groups, catalystsSubstituted pyrazolo[1,5-a]pyrimidine

Formylation Reactions

Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide) can introduce a formyl group at nucleophilic positions. While the exact site in this compound is not explicitly studied, analogous derivatives show formylation at position 3 under these conditions .

Position Conditions Product Reference
Position 3Vilsmeier-Haack reagents3-Formyl derivative

Cross-Coupling Reactions

Palladium-catalyzed C–C cross-coupling reactions are feasible if the compound contains alkynyl or alkenyl substituents. For example, 7-alkynylpyrazolo[1,5-a]pyrimidines undergo Suzuki or Heck coupling under palladium catalysis .

Reaction Type Catalyst Conditions Product Reference
Suzuki couplingPd catalystBase, solventCross-coupled derivative

Hydrolysis of the Ethyl Acetate Group

The ethyl acetate moiety at position 6 can undergo hydrolysis to yield a carboxylic acid. This reaction is common for esters under basic or acidic conditions.

Reaction Conditions Product Reference
Ester hydrolysisAcid/base, water6-Carboxylic acidN/A (general reaction)

Reactions with Electrophiles

The phenyl group at position 2 and nitrogen centers may participate in electrophilic aromatic substitution or nucleophilic attack. For instance, pyrazolo[1,5-a]pyrimidines react with α,β-unsaturated carbonyl compounds (e.g., cinnamoyl derivatives) under microwave irradiation to form 7-aryl derivatives .

Electrophile Conditions Product Reference
Cinnamoyl derivativesMicrowave irradiation7-Arylpyrazolo[1,5-a]pyrimidine

Oxidative Halogenation

While not directly reported for this compound, analogous pyrazolo[1,5-a]pyrimidines undergo oxidative halogenation at position 3 using sodium halides and oxidants like potassium persulfate .

Position Conditions Product Reference
Position 3Sodium halides, K₂S₂O₈3-Halopyrazolo[1,5-a]pyrimidine

Key Observations

  • Regioselectivity : Cyclization and substitution reactions often favor specific positions (e.g., position 3 or 7) due to electronic effects .

  • Functional Group Influence : The ethyl acetate group at position 6 and hydroxyl group at position 7 may modulate reactivity and direct electrophiles .

  • Catalytic Methods : Microwave-assisted conditions enhance regioselectivity in cyclization and coupling reactions .

Scientific Research Applications

Anticancer Properties

Research indicates that Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate exhibits significant anticancer activity.

Mechanism of Action :

  • The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, studies demonstrate its effectiveness against aurora kinases, which are critical for proper cell division and are often overexpressed in various cancers .

Case Studies :

  • A study reported that derivatives of pyrazolo[1,5-a]pyrimidines had IC50 values as low as 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer properties .

Anti-inflammatory Effects

This compound also shows potential in treating inflammatory diseases.

Mechanism of Action :

  • The compound selectively inhibits phosphodiesterase enzymes involved in inflammatory responses. This inhibition can lead to reduced inflammation and associated symptoms .

Research Findings :

  • In vitro studies have demonstrated that this compound can significantly lower levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies.

Mechanism of Action :

  • It exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways .

Case Studies :

  • Research has shown that related pyrazolo compounds displayed significant antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

Summary of Applications

Application Area Biological Activity Mechanism of Action Research Findings
AnticancerInhibition of cancer cell proliferationInhibition of aurora kinasesIC50 values as low as 27.6 μM against MDA-MB-231 cells
Anti-inflammatoryReduction of inflammationPhosphodiesterase inhibitionLowered pro-inflammatory cytokine levels in vitro
AntimicrobialBroad-spectrum activityDisruption of cell membranesEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The phenyl group at position 2 (target compound) enhances aromatic interactions in biological targets compared to simpler analogs (e.g., Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate) . Iodine at position 3 (Methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate) improves binding to hydrophobic enzyme pockets, as seen in crystallographic studies .

Synthetic Routes :

  • Condensation reactions (e.g., ) are common for introducing hydroxy and ester groups.
  • Suzuki-Miyaura coupling (e.g., ) allows precise introduction of aryl/heteroaryl groups, enhancing structural diversity.
  • Iodine catalysis (in ethyl acetate) optimizes yields for diazenyl derivatives .

Physicochemical Properties :

  • Hydroxy groups (e.g., at position 7) improve water solubility but may reduce membrane permeability.
  • Ethyl acetate moieties balance lipophilicity, critical for oral bioavailability .

Biological Activity :

  • Compounds with electron-withdrawing groups (e.g., nitro in ) show enhanced kinase inhibition due to increased electrophilicity.
  • Halogenated derivatives (e.g., iodine in ) exhibit stronger anticancer effects, likely due to enhanced binding and radiosensitization.

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

Compound IR (OH stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm)
Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate 3397 (broad) 1.30 (t, CH₂CH₃), 2.45 (s, 5-Me), 7.40–7.60 (m, Ph)
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate 3390 (broad) 1.25 (t, CH₂CH₃), 6.90 (s, H-3)
Methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate N/A 3.70 (s, COOCH₃), 7.80 (d, aromatic H)

Table 2: Anticancer Activity (IC₅₀, μM)

Compound AMPK Inhibition MET Inhibition VEGF Inhibition
This compound 0.45 1.20 0.85
Methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate 0.30 0.95 0.60
2,7-Diamino-6-((3-nitrophenyl)diazenyl)-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-5-ol N/A 1.50 N/A

Biological Activity

Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly due to its structural features that enhance its interaction with biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused pyrazolo and pyrimidine ring system. The presence of an ethyl acetate moiety and a hydroxyl group at the 7-position contributes to its chemical reactivity and biological activity. The molecular weight of this compound is approximately 297.31 g/mol .

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. This compound shows potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines .
  • Enzyme Inhibition : This compound has demonstrated inhibitory effects on specific enzymes, which is crucial for its therapeutic applications. For instance, it has been shown to inhibit protein kinases, which play vital roles in cell signaling pathways associated with cancer progression .
  • Photophysical Properties : The compound exhibits notable photophysical characteristics, making it suitable for applications as a biomarker in cellular studies. It can be utilized to differentiate between cancerous and normal cells based on lipid droplet formation .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureBiological ActivityUnique Features
2-AminopyrimidineStructureAntimetaboliteSimple structure
4-HydroxypyrazoleStructureAntioxidantHydroxyl group
3-MethylpyrazoleStructureEnzyme inhibitorMethyl substitution

The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound exhibited dose-dependent inhibition of cell growth in various cancer cell lines, suggesting its potential as a therapeutic agent .
  • Mechanism of Action : Investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .
  • Synergistic Effects : Research also indicates that when used in combination with other chemotherapeutic agents, this compound can enhance the overall efficacy against resistant cancer strains .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Conduct reactions involving toxic intermediates (e.g., brominated precursors) in fume hoods or gloveboxes to minimize inhalation risks .
  • Dispose of waste via certified biological waste management services to prevent environmental contamination .

Q. What synthetic routes are effective for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?

  • Methodological Answer :

  • Condensation Reactions : React 3-aminopyrazole with dimethyl acetylsuccinate in xylene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid, to form the pyrazolo[1,5-a]pyrimidine core .
  • Cyclization : Reflux precursors (e.g., 5-([1,1'-biphenyl]-3-yl)-3H-1,2,4-triazol-3-amine) with acetylsuccinate esters in xylene for 4–18 hours, followed by recrystallization from ethanol or hexanes .
  • Yield Optimization : Use molecular sieves to remove water and improve reaction efficiency .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.2 ppm (CH2) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 343.1087 for derivatives with exact mass 343.1087478) .
  • IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer :

  • Data Input : Use SHELXL to process reflection data (.hkl) and assign space groups (e.g., monoclinic P21/c) .
  • Hydrogen Bonding : Refine amino H-atoms with distance restraints (N–H = 0.88±0.01 Å) and analyze intermolecular interactions (e.g., ribbons formed via N–H···N bonds) .
  • Challenges : Address disorder in flexible ethoxy groups using restraints (e.g., DFIX, SIMU) and validate with R1/wR2 convergence (<5% discrepancy) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., DFT calculations) to confirm assignments .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals and resolve overlapping reflections .
  • Synchrotron Data : Collect high-resolution data (≤0.8 Å) to improve electron density maps for ambiguous regions .

Q. How does functionalization at position 7 influence bioactivity, and what synthetic methods enable such modifications?

  • Methodological Answer :

  • Bioactivity Impact : Introducing electron-withdrawing groups (e.g., cyano) at position 7 enhances binding to targets like CB2 cannabinoid receptors .
  • Synthesis :
  • Aldehyde Introduction : React silylformamidine with pyrazolo[1,5-a]pyrimidine precursors in benzene to install formyl groups .
  • Cyanation : Treat brominated intermediates with CuCN in DMF under reflux to substitute bromine with cyano groups .

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